molecular formula C9H13N3O B6198819 3-(5-aminopyridin-2-yl)-N-methylpropanamide CAS No. 2703771-30-4

3-(5-aminopyridin-2-yl)-N-methylpropanamide

Cat. No.: B6198819
CAS No.: 2703771-30-4
M. Wt: 179.2
InChI Key:
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Description

3-(5-Aminopyridin-2-yl)-N-methylpropanamide (APNMA) is a synthetic compound developed by researchers in the field of medicinal chemistry. It is a derivative of pyridine and is used as a prodrug to deliver active drugs to target tissues. It has been studied for its potential use in a variety of therapeutic applications, including the treatment of cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

3-(5-aminopyridin-2-yl)-N-methylpropanamide acts as a prodrug, meaning that it is converted to an active drug after being taken up by target tissues. The conversion process involves the breakdown of the this compound molecule by enzymes, which then releases the active drug. This process allows the active drug to be targeted to specific tissues, which increases its efficacy.
Biochemical and Physiological Effects
This compound has been studied for its ability to modulate the activity of enzymes involved in metabolic pathways. It has been found to be able to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, which could make it a useful tool for treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-(5-aminopyridin-2-yl)-N-methylpropanamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and its prodrug nature allows for the delivery of active drugs to target tissues. Additionally, its ability to modulate the activity of enzymes involved in metabolic pathways makes it a useful tool for studying the effects of drugs on metabolic pathways. However, this compound is not without its limitations. It is not water-soluble, which limits its use in certain experiments. Additionally, its prodrug nature means that it is not active until it is metabolized, which can be a limitation in certain experiments.

Future Directions

Future research on 3-(5-aminopyridin-2-yl)-N-methylpropanamide could focus on exploring its potential use in drug delivery systems. Additionally, further research could focus on its potential use in modulating the activity of enzymes involved in metabolic pathways, as well as its potential anti-inflammatory and antioxidant effects. Additionally, research could focus on improving the solubility of this compound, which could increase its utility in laboratory experiments. Finally, research could focus on exploring the potential use of this compound in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurological disorders.

Synthesis Methods

3-(5-aminopyridin-2-yl)-N-methylpropanamide can be synthesized through a variety of methods, including the use of a palladium-catalyzed cross-coupling reaction. This reaction involves the coupling of a 5-aminopyridine and an N-methylpropanamide, which are then treated with a palladium catalyst to form the desired product.

Scientific Research Applications

3-(5-aminopyridin-2-yl)-N-methylpropanamide has been studied for its potential use in a variety of therapeutic applications, including the treatment of cancer, cardiovascular diseases, and neurological disorders. In particular, its ability to deliver active drugs to target tissues makes it a promising candidate for drug delivery systems. Additionally, this compound has been studied for its ability to modulate the activity of enzymes involved in metabolic pathways, which could make it a useful tool for studying the effects of drugs on metabolic pathways.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-aminopyridin-2-yl)-N-methylpropanamide involves the reaction of 5-aminopyridine-2-carboxylic acid with N-methylpropanamide in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "5-aminopyridine-2-carboxylic acid", "N-methylpropanamide", "EDCI or HATU", "Sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 5-aminopyridine-2-carboxylic acid (1.0 equiv) and N-methylpropanamide (1.2 equiv) in dry DMF.", "Step 2: Add EDCI or HATU (1.2 equiv) to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in dry THF and add sodium borohydride (1.2 equiv) slowly with stirring.", "Step 6: Stir the reaction mixture for 2-3 hours at room temperature and quench the reaction by adding water.", "Step 7: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the solution under reduced pressure to yield the final product, 3-(5-aminopyridin-2-yl)-N-methylpropanamide." ] }

2703771-30-4

Molecular Formula

C9H13N3O

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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